molecular formula C16H15NO3 B15029126 3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one

3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B15029126
M. Wt: 269.29 g/mol
InChI Key: APPJTBKISNXSEB-UHFFFAOYSA-N
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Description

3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one typically involves the reaction of 2-ethoxyaniline with a benzofuran derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted benzofuran compounds.

Scientific Research Applications

3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-methoxyphenyl)amino]-2-benzofuran-1(3H)-one
  • 3-[(2-ethoxyphenyl)amino]benzofuran
  • 3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one derivatives

Uniqueness

This compound is unique due to its specific structural features and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

3-(2-ethoxyanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO3/c1-2-19-14-10-6-5-9-13(14)17-15-11-7-3-4-8-12(11)16(18)20-15/h3-10,15,17H,2H2,1H3

InChI Key

APPJTBKISNXSEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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